RMC-5127
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C57H75N9O9S |
|---|---|
Poids moléculaire |
1062.3 g/mol |
Nom IUPAC |
(2S,3S)-N-[(6S,7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]-3-pyridinyl]-17,17-dimethyl-6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)-21-[2-(oxan-4-yloxy)ethyl]-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-3-methyloxetane-2-carboxamide |
InChI |
InChI=1S/C57H75N9O9S/c1-33-26-74-51(33)52(67)60-48-50(64-28-57(29-64)31-72-32-57)53-59-44(27-76-53)35-6-9-45-41(22-35)43(24-56(3,4)30-75-55(69)47-36-20-38(21-36)66(61-47)54(48)68)49(65(45)16-19-73-40-10-17-71-18-11-40)42-23-39(25-58-46(42)34(2)70-5)63-14-12-62(13-15-63)37-7-8-37/h6,9,22-23,25,27,33-34,36-38,40,47-48,50-51,61H,7-8,10-21,24,26,28-32H2,1-5H3,(H,60,67)/t33-,34-,36?,38?,47-,48-,50-,51-/m0/s1 |
Clé InChI |
JFORVBRBJPBOTP-QUYDRMBBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
RMC-5127: A Deep Dive into its Selectivity for KRAS G12V Over Wild-Type
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the preclinical data and methodologies demonstrating the selectivity of RMC-5127, a novel tri-complex inhibitor, for the KRAS G12V mutant over wild-type KRAS. The information presented herein is crucial for understanding the therapeutic potential and mechanism of action of this promising anti-cancer agent.
Core Mechanism of Action: The Tri-Complex Inhibition Model
This compound operates through a unique mechanism of action, forming a tri-complex with Cyclophilin A (CypA) and the GTP-bound, active form of KRAS G12V (KRAS G12V(ON)).[1][2][3][4] This high-affinity, non-covalent interaction sterically hinders the binding of KRAS G12V(ON) to its downstream effectors, thereby inhibiting oncogenic signaling.[1][2][3][4] The selectivity of this compound arises from its ability to recognize and bind to the neomorphic interface created by the G12V mutation within the KRAS protein, a feature absent in wild-type KRAS.[1]
References
The Critical Role of Cyclophilin A in the Function of RMC-5127, a Tri-Complex Inhibitor of KRAS G12V
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RMC-5127 is a first-in-class, orally bioavailable, mutant-selective tri-complex inhibitor of the GTP-bound, "ON" state of KRAS G12V. Its unique mechanism of action is critically dependent on the ubiquitous intracellular chaperone protein, cyclophilin A (CypA). This compound initially forms a high-affinity binary complex with CypA, which then acts as a neomorphic interface to selectively bind to and inhibit the oncogenic KRAS G12V mutant. This tri-complex sterically hinders the interaction of KRAS G12V with its downstream effectors, leading to the suppression of the MAPK signaling pathway, inhibition of cell proliferation, and induction of apoptosis in KRAS G12V-mutant cancer cells. This technical guide provides a comprehensive overview of the pivotal role of cyclophilin A in the function of this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular processes.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12V mutation being a prevalent driver in pancreatic, colorectal, and non-small cell lung cancers.[1] The development of effective inhibitors against mutant KRAS has been a long-standing challenge in oncology. This compound represents a novel therapeutic strategy by employing a tri-complex mechanism to target the active, GTP-bound state of KRAS G12V (KRAS G12V(ON)).[2] Central to this mechanism is the hijacking of the cellular chaperone cyclophilin A (CypA). This compound first binds to CypA, creating a new molecular surface that can then specifically recognize and bind to the KRAS G12V protein.[2] This ternary complex formation effectively blocks downstream signaling pathways, most notably the MAPK pathway, thereby exerting its anti-tumor effects.[3]
Mechanism of Action: The this compound-CypA-KRAS G12V Tri-Complex
The function of this compound is initiated by its non-covalent, high-affinity binding to cyclophilin A.[1] This initial interaction is crucial as it induces a conformational change in the this compound/CypA complex, creating a neomorphic interface that is exquisitely selective for the KRAS G12V(ON) mutant.[2] The subsequent binding of this binary complex to KRAS G12V(ON) forms a stable tri-complex.[1] This tri-complex sterically occludes the effector-binding domain of KRAS, preventing its interaction with downstream signaling proteins such as RAF.[4] The inhibition of RAS-RAF interaction disrupts the entire MAPK signaling cascade, leading to a profound and durable suppression of pathway activity.[2][3]
Figure 1: Signaling pathway of this compound action.
Quantitative Data
In Vitro Cellular Activity
This compound demonstrates potent and selective inhibition of cell proliferation in KRAS G12V-mutant cancer cell lines compared to RAS wild-type (WT) cell lines.
| Cell Line Type | Median EC50 (nM) | Maximum Inhibition (%) | Selectivity (Fold) |
| KRAS G12V Mutant | 2.1 | 93 | 26x |
| RAS Wild-Type | 53 | 53 |
Table 1: In vitro cellular potency of this compound in KRAS G12V mutant versus RAS wild-type cancer cell lines.[2]
In Vivo Efficacy
In preclinical xenograft models of human cancers harboring the KRAS G12V mutation, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition and regression.
| Xenograft Model | Cancer Type | Dosing (mg/kg, daily) | Outcome |
| SW620 | Colorectal Cancer | 10, 30, 100 | Significant tumor regression |
| Caplan-2 | Pancreatic Ductal Adenocarcinoma | 10, 30, 100 | Significant tumor regression |
| NCI-H441 | Non-Small Cell Lung Cancer | 25 | Deep tumor regression |
| HPAC | Pancreatic Cancer | 25 | Deep tumor regression |
Table 2: In vivo anti-tumor activity of this compound in KRAS G12V mutant xenograft models.[2][5]
Experimental Protocols
Cell Viability Assay (Representative Protocol)
A representative protocol for assessing the effect of this compound on cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Seed cancer cells in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the respective wells and incubate for 72 hours.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) values by fitting the dose-response curves using appropriate software.
Figure 2: Workflow for a cell viability assay.
Western Blot for pERK Inhibition (Representative Protocol)
To assess the inhibition of MAPK pathway signaling, the levels of phosphorylated ERK (pERK) can be measured by western blotting.
-
Cell Treatment and Lysis: Treat KRAS G12V mutant cells with this compound for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against pERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
In Vivo Xenograft Study (Representative Protocol)
-
Cell Implantation: Subcutaneously implant human cancer cells with the KRAS G12V mutation (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into vehicle control and this compound treatment groups.
-
Drug Administration: Administer this compound orally, once daily, at the specified doses.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., pERK levels by immunohistochemistry or western blot).
Figure 3: Workflow for an in vivo xenograft study.
Conclusion
The function of this compound is inextricably linked to its interaction with cyclophilin A. This innovative tri-complex mechanism allows for the selective targeting of the historically "undruggable" KRAS G12V(ON) mutant. By hijacking a cellular chaperone, this compound creates a novel binding interface that effectively and potently inhibits oncogenic signaling. The preclinical data strongly support the critical role of cyclophilin A in the anti-tumor activity of this compound. This technical guide provides a foundational understanding of this unique mechanism for researchers and drug development professionals, highlighting the potential of this approach in the development of targeted cancer therapies. Further investigation into the nuances of the tri-complex formation and its downstream consequences will continue to inform the clinical development of this compound and the design of future generations of RAS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel tri-complex inhibitor with efficacy in KRAS G12V-mutant tumor models | BioWorld [bioworld.com]
- 3. revmed.com [revmed.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of RMC-5127: A Novel KRAS G12V(ON) Inhibitor for Pancreatic Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with the KRAS oncogene being mutated in over 90% of cases. The G12V mutation is a prevalent driver of pancreatic cancer. RMC-5127 is a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant small molecule inhibitor that selectively targets the active, GTP-bound (ON) state of KRAS G12V. Through a novel mechanism of action, this compound forms a high-affinity tri-complex with cyclophilin A (CypA) and KRAS G12V(ON), sterically hindering its interaction with downstream effectors and suppressing oncogenic signaling. Preclinical data in pancreatic cancer models have demonstrated the potent and selective anti-tumor activity of this compound, highlighting its potential as a promising therapeutic agent for this challenging disease.
Mechanism of Action: A Tri-Complex Inhibition of KRAS G12V(ON)
This compound employs a unique tri-complex mechanism to achieve its selectivity and potency against KRAS G12V. Unlike conventional inhibitors that directly bind to the mutant protein, this compound first engages with the abundant intracellular chaperone protein, cyclophilin A (CypA).[1][2] This binding event creates a novel composite surface that then selectively recognizes and binds to the active KRAS G12V(ON) protein.[1][2] The formation of this stable, non-covalent this compound-CypA-KRAS G12V(ON) tri-complex sterically blocks the interaction of KRAS with its downstream effectors, such as RAF, thereby inhibiting the MAPK and other oncogenic signaling pathways.[1][2]
Preclinical Data in Pancreatic Cancer Models
In Vitro Potency and Selectivity
This compound has demonstrated potent and selective inhibition of KRAS G12V-mutant cancer cell lines. In vitro studies have shown a significant difference in the half-maximal effective concentration (EC50) between KRAS G12V-mutant and RAS wild-type (WT) cancer cell lines, indicating a wide therapeutic window.
| Parameter | KRAS G12V-Mutant Cell Lines | RAS WT-Dependent Cell Lines | Selectivity |
| Median EC50 | 2.1 nM | 53 nM | 26-fold |
| Maximum Inhibition | 93% | 53% | - |
| Table 1: In Vitro Activity of this compound in Cancer Cell Lines.[1] |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been evaluated in preclinical xenograft models of pancreatic ductal adenocarcinoma (PDAC). Repeated oral administration of this compound resulted in significant tumor regression at well-tolerated doses.
| Model | Cancer Type | Dose Regimen (oral, daily) | Outcome |
| Caplan-2 Cell-Derived Xenograft | Pancreatic Ductal Adenocarcinoma | 10, 30, or 100 mg/kg | Significant tumor regression |
| Table 2: In Vivo Efficacy of this compound in a PDAC Xenograft Model.[1][2] |
Furthermore, this compound has shown dose-dependent and durable suppression of the RAS pathway signaling in vivo.[1][3] The compound is also brain-penetrant, suggesting potential utility for treating or preventing brain metastases.[4][5][6]
Signaling Pathway Inhibition
This compound's mechanism of action leads to the suppression of the RAS-MAPK signaling cascade, which is constitutively active in KRAS G12V-mutant cancers. By preventing the binding of effectors like RAF to KRAS, this compound inhibits downstream phosphorylation events, including that of MEK and ERK, ultimately leading to reduced cell proliferation and induction of apoptosis.[5][6]
Experimental Protocols
Disclaimer: Detailed experimental protocols for this compound have not been publicly disclosed in full peer-reviewed publications. The following methodologies are based on information from conference abstracts and generalized from standard preclinical oncology research practices, including those published for similar compounds from the same developer.
Cell Viability Assay
-
Cell Lines: A panel of human cancer cell lines, including KRAS G12V-mutant lines (e.g., Caplan-2 for pancreatic cancer) and RAS wild-type lines, are used.
-
Seeding: Cells are seeded in 96- or 384-well plates at a density of 1,000-3,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO) for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. EC50 values are calculated using a non-linear regression model.
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound for various time points and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, vinculin/actin as a loading control) overnight at 4°C.
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.
-
Tumor Implantation: Human pancreatic cancer cells (e.g., Caplan-2) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers.
-
Treatment: Mice are randomized into vehicle and treatment groups. This compound is formulated for oral administration and dosed daily.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blot or immunohistochemistry for p-ERK).
Conclusion and Future Directions
The preclinical data for this compound in pancreatic cancer models are highly encouraging. Its novel tri-complex mechanism of action confers potent and selective inhibition of the constitutively active KRAS G12V(ON) protein. The demonstration of significant tumor regression in a PDAC xenograft model, coupled with favorable properties such as oral bioavailability and CNS penetrance, strongly supports its clinical development. Future investigations will likely focus on combination strategies to overcome potential resistance mechanisms and broaden the therapeutic applicability of this compound in KRAS G12V-driven malignancies. The translation of these promising preclinical findings into clinical efficacy will be a critical next step in the development of this targeted therapy for pancreatic cancer patients.
References
- 1. jove.com [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and Thorough Characterization of Xenograft (PDX) Models Derived from Patients with Pancreatic Cancer for Molecular Analyses and Chemosensitivity Testing | MDPI [mdpi.com]
- 5. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
Methodological & Application
RMC-5127 In Vitro Assay Protocol for Cell Viability: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to assessing the in vitro efficacy of RMC-5127, a potent and selective inhibitor of KRASG12V(ON), on cancer cell viability. This protocol outlines the necessary steps for conducting a robust cell viability assay, presenting data, and understanding the underlying mechanism of action.
This compound is an orally bioavailable, mutant-selective tri-complex inhibitor of the GTP-bound (ON) form of KRASG12V.[1] It operates through a novel mechanism, first binding with high affinity to the intracellular chaperone protein cyclophilin A (CypA).[2][3][4] This binary complex then selectively interacts with KRASG12V(ON), forming a stable tri-complex. This tri-complex sterically blocks the binding of effector proteins to KRAS, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are crucial for cell proliferation and survival.[1][2] In vitro studies have demonstrated that this compound effectively suppresses RAS pathway activity, inhibits cell proliferation, and induces apoptosis in human cancer cell lines harboring the KRASG12V mutation.[1][3][4][5]
Signaling Pathway of this compound
References
- 1. revmed.com [revmed.com]
- 2. This compound, a novel tri-complex inhibitor with efficacy in KRAS G12V-mutant tumor models | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. RMC5127 | Selective RAS G12V inhibitor | Brain-penetrant | TargetMol [targetmol.com]
Application Notes and Protocols: Establishing a KRAS G12V Xenograft Model for RMC-5127 Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12V mutation being a common driver in pancreatic, colorectal, and non-small cell lung cancers.[1][2] For years, KRAS was considered "undruggable" due to its structural complexity.[1] The development of novel therapeutic agents targeting specific KRAS mutations is a significant area of oncology research.
RMC-5127 is a first-in-class, orally bioavailable, and selective inhibitor of KRAS G12V in its active, GTP-bound state (ON).[3][4] Its unique mechanism involves forming a high-affinity tri-complex with the intracellular chaperone protein Cyclophilin A (CypA) and KRAS G12V(ON).[5][6][7] This tri-complex sterically blocks the interaction of KRAS G12V with its downstream effectors, thereby inhibiting oncogenic signaling.[3][7]
Preclinical evaluation of agents like this compound relies on robust in vivo models. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and essential tool for assessing anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[8][9] This document provides detailed protocols for establishing a KRAS G12V subcutaneous xenograft model and its application in studies with this compound.
This compound Mechanism of Action and Signaling Pathway
This compound functions not by directly binding to KRAS G12V, but by engaging it through a novel protein-protein interaction. The drug first binds to the abundant cellular protein CypA, creating a new molecular surface on the binary complex.[10] This this compound:CypA complex then non-covalently binds with high affinity to KRAS G12V(ON), preventing it from engaging with downstream effectors like RAF.[4][6] This disruption of the signaling cascade, primarily the MAPK pathway (RAF-MEK-ERK), leads to the suppression of tumor cell proliferation and the induction of apoptosis.[5][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Uniquely engineered KRAS-targeted cancer drug found to be effective in early studies - UNC Lineberger [unclineberger.org]
- 3. This compound, a novel tri-complex inhibitor with efficacy in KRAS G12V-mutant tumor models | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. veterinarypaper.com [veterinarypaper.com]
- 9. benchchem.com [benchchem.com]
- 10. revmed.com [revmed.com]
Application Notes and Protocols for RMC-5127 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of RMC-5127 for in vivo mouse studies, based on publicly available preclinical data. The protocols outlined below are intended to assist in the design and execution of efficacy and pharmacodynamic studies in mouse models of KRAS G12V-mutant cancers.
Introduction to this compound
This compound is a potent and selective, orally bioavailable, non-covalent inhibitor of the GTP-bound (ON) form of KRAS G12V mutant protein.[1][2] It operates through a unique tri-complex mechanism, binding to cyclophilin A (CypA) to create a novel protein surface that then engages KRAS G12V(ON).[2][3][4] This tri-complex sterically hinders the interaction of KRAS G12V with its downstream effectors, thereby inhibiting oncogenic signaling pathways.[2][3] Preclinical studies have demonstrated its anti-tumor activity in various KRAS G12V-mutant cancer models.[3][4][5]
Recommended Dosage and Administration
Based on available preclinical data, the recommended dosage of this compound for in vivo mouse studies is in the range of 10 to 100 mg/kg, administered orally once daily. This dosage range has been shown to be effective and well-tolerated in xenograft models of colorectal and pancreatic cancer.[2]
Quantitative Data Summary
| Parameter | Details | Reference |
| Drug | This compound | [6] |
| Mouse Models | SW620 (colorectal cancer xenograft), Caplan-2 (pancreatic ductal adenocarcinoma xenograft) | [2] |
| Administration Route | Oral (PO) | [2][4] |
| Dosage Range | 10, 30, 100 mg/kg | [2] |
| Dosing Frequency | Once daily (QD) | [2][4] |
| Reported Efficacy | Significant tumor regression | [2] |
| Reported Safety | Good safety and well-tolerated | [2][4] |
Signaling Pathway and Mechanism of Action
This compound inhibits the KRAS signaling pathway. The diagram below illustrates the mechanism by which this compound forms a tri-complex with CypA and KRAS G12V(ON) to block downstream signaling.
Experimental Protocols
The following are generalized protocols for in vivo mouse studies with this compound. These should be adapted based on specific experimental goals and institutional guidelines.
This compound Formulation and Administration
-
Formulation: While the specific vehicle used in the published studies is not detailed, a common practice for oral gavage of small molecules in preclinical studies involves suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution containing a solubilizing agent like 10% DMSO and 10% Tween 80 in saline. It is crucial to perform vehicle tolerability studies.
-
Administration: Administer the formulated this compound or vehicle control orally to mice using a gavage needle. The volume of administration should be consistent across all animals, typically 5-10 mL/kg of body weight.
Subcutaneous Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using a KRAS G12V-mutant cancer cell line.
-
Cell Culture: Culture a KRAS G12V-mutant human cancer cell line (e.g., SW620 for colorectal cancer) under sterile conditions according to the supplier's recommendations.
-
Cell Preparation: Harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 1 x 107 to 5 x 107 cells/mL.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks. Allow the mice to acclimatize for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Width2 x Length) / 2.
-
Treatment Initiation: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (10, 30, or 100 mg/kg) or vehicle control orally once daily.
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity.
-
Observe the mice daily for any clinical signs of distress or toxicity.
-
-
Endpoint: Euthanize the mice when the tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for p-ERK, immunohistochemistry).
Experimental Workflow Diagram
Safety and Tolerability
Preclinical studies have reported that repeated daily oral administration of this compound at doses of 10, 30, and 100 mg/kg is well-tolerated in mice.[2][4] While specific quantitative data on body weight changes from these studies are not publicly available, the term "well-tolerated" generally implies the absence of significant weight loss (typically less than 15-20%) and no major signs of clinical toxicity. It is imperative for researchers to closely monitor animal health and body weight throughout the study.
Conclusion
This compound is a promising KRAS G12V(ON) inhibitor with demonstrated preclinical efficacy in mouse models. The recommended oral dosage for in vivo studies is in the range of 10-100 mg/kg daily. The provided protocols and diagrams serve as a guide for researchers to design and conduct robust preclinical evaluations of this compound. Adherence to institutional animal care and use guidelines is paramount for all in vivo studies.
References
Application Notes and Protocols: Evaluating the Efficacy of RMC-5127 in 3D Spheroid Models of KRAS G12V-Mutant Cancers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly utilized in cancer research and drug discovery to bridge the gap between traditional 2D cell culture and in vivo animal models.[1][2][3] These models more accurately recapitulate the complex tumor microenvironment, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which can significantly influence drug response.[1][3] RMC-5127 is a first-in-class, orally bioavailable, and selective inhibitor of the GTP-bound (ON) form of KRAS G12V.[4][5] this compound functions as a tri-complex inhibitor; it non-covalently binds to the intracellular chaperone protein cyclophilin A (CypA), and this binary complex then binds with high affinity to KRAS G12V(ON).[6][7][8] The resulting tri-complex sterically hinders the interaction of KRAS G12V with its downstream effector proteins, thereby inhibiting oncogenic signaling, reducing cell proliferation, and inducing apoptosis in cancer cells harboring the KRAS G12V mutation.[5][6][7][8][9] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models.[4][10][9][11]
This document provides detailed protocols for evaluating the efficacy of this compound in 3D spheroid models derived from KRAS G12V-mutant cancer cell lines. The included methodologies cover spheroid formation, drug treatment, and subsequent analysis of cell viability, apoptosis, and target pathway modulation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation in 3D cell culture models.
Caption: Mechanism of action of this compound as a tri-complex inhibitor of KRAS G12V(ON).
Caption: General experimental workflow for evaluating this compound in 3D spheroid models.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Low-Attachment Plate Method)
This protocol describes the generation of tumor spheroids from KRAS G12V-mutant cancer cell lines (e.g., NCI-H441 [NSCLC], SW620 [colorectal]) using ultra-low attachment (ULA) round-bottom plates.[12][13][14]
Materials:
-
KRAS G12V-mutant cancer cell line (e.g., NCI-H441, SW620)
-
Complete cell culture medium (as recommended for the cell line)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (0.25%)
-
96-well round-bottom ultra-low attachment spheroid microplates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain the selected cancer cell line in 2D culture flasks until they reach 70-80% confluency.[13]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Cell Counting: Resuspend the cell pellet in fresh medium and perform a cell count to determine cell number and viability (e.g., using a hemocytometer and trypan blue).
-
Seeding:
-
Dilute the cell suspension to the desired concentration. The optimal seeding density should be determined empirically for each cell line but typically ranges from 1,000 to 5,000 cells per well.[14]
-
Dispense 100 µL of the cell suspension into each well of the 96-well ULA plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Spheroids should form within 24-72 hours. Monitor spheroid formation and morphology daily using an inverted microscope.
-
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Spheroid Growth: Allow spheroids to form and compact for 3-4 days post-seeding before starting treatment.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. A suggested concentration range for an initial dose-response study is 0.1 nM to 1 µM. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Treatment:
-
Carefully remove 50 µL of conditioned medium from each well.
-
Add 50 µL of the appropriate this compound dilution or vehicle control (medium with 0.1% DMSO) to each well.
-
-
Incubation: Return the plate to the incubator and incubate for the desired treatment duration (e.g., 72 hours, or as determined by the specific assay).
Protocol 3: Cell Viability Assessment (CellTiter-Glo® 3D Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.[15][16]
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate shaker
-
Luminometer
Procedure:
-
Plate Equilibration: Remove the 96-well plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Lysis:
-
Mix the contents for 5 minutes on a plate shaker at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability data against the log of this compound concentration and perform a non-linear regression to determine the IC₅₀ value.
-
Protocol 4: Immunofluorescence Staining and Imaging of Spheroids
This protocol allows for the visualization of protein expression and localization within the intact spheroid, such as the downstream pathway marker phosphorylated ERK (pERK) and the apoptosis marker cleaved caspase-3 (CC3).[17][18]
Materials:
-
Treated spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin [BSA] and 0.1% Tween-20 in PBS)
-
Primary antibodies (e.g., anti-pERK, anti-cleaved caspase-3)
-
Fluorescently-labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Confocal or high-content imaging microscope
Procedure:
-
Spheroid Collection: Carefully transfer spheroids from the ULA plate to a microcentrifuge tube. Allow spheroids to settle by gravity or gentle centrifugation (100 x g for 2 minutes).
-
Fixation:
-
Aspirate the supernatant and add 4% PFA.
-
Fix for 1 hour at room temperature.[18]
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate spheroids in permeabilization buffer for 20-30 minutes at room temperature. This step is crucial for allowing antibody access to the spheroid core.[18]
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate in blocking buffer for 1-2 hours at room temperature to reduce non-specific antibody binding.[18]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer.
-
Incubate the spheroids in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the spheroids three times with wash buffer (0.1% Tween-20 in PBS), with each wash lasting 15-20 minutes.
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibodies and DAPI in blocking buffer.
-
Incubate for 2 hours at room temperature in the dark.
-
-
Final Washes: Repeat the washing steps as in step 6.
-
Imaging: Mount the spheroids on a slide or in an imaging-compatible plate and visualize using a confocal microscope. Acquire Z-stacks to analyze protein expression throughout the spheroid.
Data Presentation: Expected Outcomes
The following tables present hypothetical data from the described experiments, illustrating the expected dose-dependent effects of this compound on KRAS G12V-mutant spheroids.
Table 1: Dose-Response of this compound on Spheroid Viability
| Cell Line | This compound Conc. (nM) | Mean Spheroid Diameter (µm) | % Viability (vs. Vehicle) |
| NCI-H441 | Vehicle (0.1% DMSO) | 450 ± 25 | 100% |
| 0.1 | 435 ± 22 | 95% | |
| 1 | 380 ± 18 | 75% | |
| 2.5 (IC₅₀) | 315 ± 20 | 50% | |
| 10 | 250 ± 15 | 20% | |
| 100 | 210 ± 12 | 5% | |
| SW620 | Vehicle (0.1% DMSO) | 510 ± 30 | 100% |
| 0.1 | 505 ± 28 | 98% | |
| 1 | 440 ± 25 | 80% | |
| 3.0 (IC₅₀) | 360 ± 22 | 50% | |
| 10 | 290 ± 18 | 25% | |
| 100 | 245 ± 15 | 8% |
Data are represented as mean ± standard deviation.
Table 2: Quantification of Apoptosis and Pathway Inhibition
| Cell Line | Treatment (10 nM this compound, 48h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | pERK Staining Intensity (% of Vehicle) |
| NCI-H441 | Vehicle | 1.0 | 100% |
| This compound | 4.5 | 15% | |
| SW620 | Vehicle | 1.0 | 100% |
| This compound | 4.1 | 18% |
Data are hypothetical and for illustrative purposes.
These application notes provide a comprehensive framework for assessing the therapeutic potential of this compound in physiologically relevant 3D tumor spheroid models. The detailed protocols for spheroid culture, treatment, and analysis enable researchers to robustly quantify the dose-dependent effects of this compound on cell viability, apoptosis, and target engagement within a 3D context. The expected outcomes, based on the known mechanism of this compound, suggest a significant reduction in spheroid growth and viability, coupled with a clear induction of apoptosis and inhibition of the MAPK signaling pathway. These methods are essential for the preclinical evaluation of targeted therapies and can provide valuable insights into drug efficacy that are more predictive of in vivo responses.
References
- 1. [PDF] 3D cell culture models in research: applications to lung cancer pharmacology | Semantic Scholar [semanticscholar.org]
- 2. 3D cell culture models: Drug pharmacokinetics, safety assessment, and regulatory consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 3D cell culture models in research: applications to lung cancer pharmacology [frontiersin.org]
- 4. revmed.com [revmed.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel tri-complex inhibitor with efficacy in KRAS G12V-mutant tumor models | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. corning.com [corning.com]
- 15. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs) – faCellitate [facellitate.com]
- 17. content.protocols.io [content.protocols.io]
- 18. atlantisbioscience.com [atlantisbioscience.com]
Application Notes and Protocols for Assessing Apoptosis Induced by RMC-5127 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMC-5127 is a potent and selective inhibitor of KRAS G12V(ON), a common oncogenic driver. By forming a tri-complex with cyclophilin A (CypA) and KRAS G12V(ON), this compound sterically blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells harboring this mutation.[1][2][3] These application notes provide a detailed protocol for assessing this compound-induced apoptosis, enabling researchers to quantify the cytotoxic effects of this novel therapeutic agent.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12V mutation results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival. This compound is a first-in-class, orally bioavailable, non-covalent tri-complex inhibitor that selectively targets the active, GTP-bound state of KRAS G12V (KRAS G12V(ON)).[1][3] Preclinical studies have demonstrated that this compound effectively suppresses RAS pathway signaling, inhibits cell proliferation, and induces apoptosis in KRAS G12V-mutant cancer cell lines.[3][4][5][6] This document provides detailed protocols for the robust assessment of apoptosis in response to this compound treatment.
Data Presentation
While specific quantitative data on apoptosis induction by this compound is not extensively available in the public domain, the following tables represent the expected outcomes based on its potent preclinical activity. Researchers should generate their own data following the provided protocols.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in KRAS G12V Mutant Cells (Illustrative Data)
| This compound Concentration (nM) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 2.1 ± 0.5 |
| 1 | 15.8 ± 2.5 | 4.3 ± 0.8 |
| 10 | 45.3 ± 4.2 | 10.7 ± 1.9 |
| 100 | 78.9 ± 5.6 | 22.4 ± 3.1 |
Table 2: Caspase-3/7 Activity in KRAS G12V Mutant Cells Treated with this compound (Illustrative Data)
| This compound Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 1 | 2.8 ± 0.4 |
| 10 | 8.5 ± 1.2 |
| 100 | 15.2 ± 2.1 |
Signaling Pathway
Experimental Workflow
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use human cancer cell lines harboring the KRAS G12V mutation (e.g., SW620 - colorectal cancer, AsPC-1 - pancreatic cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the vehicle control.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization (for adherent cells) and centrifugation. Collect the supernatant containing floating cells to include apoptotic bodies.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium and incubate overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a luminometer.
Data Analysis:
-
Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to that of the vehicle control.
Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This technique detects the cleavage of pro-caspase-3 and PARP, which are hallmarks of apoptosis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities and normalize to the loading control (β-actin). An increase in the levels of cleaved caspase-3 and the 89 kDa cleaved PARP fragment indicates apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing RMC-5127 Concentration for Maximum Efficacy
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides essential guidance for utilizing RMC-5127, a selective, noncovalent, tri-complex inhibitor of KRAS G12V. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize the concentration of this compound for maximum efficacy in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a tri-complex inhibitor that selectively targets the active, GTP-bound (ON) state of the KRAS G12V mutant protein.[1][2] It functions by first binding with high affinity to the intracellular chaperone protein, cyclophilin A (CypA). This binary complex then non-covalently engages with KRAS G12V(ON), forming a stable tri-complex. This tri-complex sterically hinders the interaction of KRAS G12V with its downstream effectors, such as RAF, thereby inhibiting downstream signaling pathways like the MAPK pathway.[1][2]
Q2: What is the selectivity profile of this compound?
A2: Preclinical data indicates that this compound is highly selective for KRAS G12V-mutant cancer cell lines over RAS wild-type (WT) cell lines. One study reported a 26-fold selectivity, with a median EC50 of 2.1 nM in KRAS G12V cells compared to 53 nM in RAS WT cells.[1] The inhibitor has shown negligible activity in non-cancer cells.[1] This selectivity is attributed to its unique tri-complex mechanism of action, which is dependent on the expression of CypA.[1]
Q3: What are the expected downstream effects of this compound treatment?
A3: By inhibiting the KRAS G12V signaling pathway, this compound is expected to lead to a dose-dependent suppression of downstream signaling, most notably a reduction in the phosphorylation of ERK (pERK).[1][3] This inhibition of the MAPK pathway ultimately leads to the suppression of cell proliferation and the induction of apoptosis in KRAS G12V-mutant cancer cells.[3][4]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). One supplier suggests a solubility of up to 125 mg/mL (117.67 mM) in DMSO, though ultrasonic treatment may be necessary. It is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic, which can affect solubility. For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month). Avoid repeated freeze-thaw cycles.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line Type | Value | Maximum Inhibition | Reference |
| Median EC50 | KRAS G12V-mutant | 2.1 nM | 93% | [1] |
| Median EC50 | RAS Wild-Type | 53 nM | 53% | [1] |
| EC50 (pERK) | Capan-1 (Pancreatic) | 0.6 nM | Not Reported | [3] |
| EC50 (CellTiter-Glo) | Capan-1 (Pancreatic) | 2.1 nM | Not Reported | [3] |
Note: The publicly available data on the IC50/EC50 values of this compound in a wide range of KRAS G12V mutant cell lines is currently limited. Researchers are encouraged to determine the optimal concentration for their specific cell line of interest.
Experimental Protocols
Protocol 1: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for determining the concentration of this compound that inhibits cell viability by 50% (IC50) in a 96-well plate format.
Materials:
-
KRAS G12V-mutant cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a pre-determined optimal density in a 96-well opaque-walled plate in 100 µL of complete culture medium. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to generate a dose-response curve. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and ideally below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (medium with the same final DMSO concentration) and no-cell controls (medium only for background measurement).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from no-cell control wells) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Analysis of pERK Inhibition by Western Blot
This protocol describes how to assess the dose-dependent effect of this compound on the phosphorylation of ERK, a key downstream effector in the KRAS pathway.
Materials:
-
KRAS G12V-mutant cancer cell line
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
-
Data Analysis: Quantify the band intensities for pERK and tERK. The ratio of pERK to tERK will indicate the level of pathway inhibition.
Mandatory Visualization
Caption: this compound mechanism of action in the KRAS G12V signaling pathway.
References
Technical Support Center: Overcoming Acquired Resistance to RMC-5127
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying acquired resistance to RMC-5127 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and brain-penetrant, mutant-selective tri-complex inhibitor of KRAS G12V in its active, GTP-bound (ON) state.[1] It functions by non-covalently binding to cyclophilin A (CypA), creating a binary complex. This complex then engages with KRAS G12V(ON) to form a high-affinity tri-complex, which sterically blocks the interaction of KRAS with its downstream effector proteins, thereby inhibiting RAS pathway signaling and inducing apoptosis in cancer cells harboring the KRAS G12V mutation.[1][2]
Q2: What is the typical in vitro potency of this compound in sensitive cell lines?
In preclinical studies, this compound has demonstrated significant selectivity for KRAS G12V mutant cancer cell lines over RAS wild-type (WT) cell lines. The median EC50 values are approximately 2.1 nM in KRAS G12V cell lines, compared to 53 nM in RAS WT cell lines, representing a 26-fold selectivity.[2]
Table 1: Preclinical Potency of this compound in Sensitive Cell Lines [2]
| Cell Line Type | Median EC50 (nM) | Maximum Inhibition (%) | Selectivity (Fold) |
| KRAS G12V | 2.1 | 93 | 26 |
| RAS WT | 53 | 53 |
Q3: What are the known or anticipated mechanisms of acquired resistance to tri-complex RAS(ON) inhibitors like this compound?
While specific data on acquired resistance to this compound is emerging, studies on other tri-complex RAS(ON) inhibitors, such as the multi-selective inhibitor daraxonrasib (RMC-6236), have identified several resistance mechanisms that may be relevant. These can be broadly categorized as "on-target" alterations affecting the drug-target interface and "off-target" alterations that reactivate downstream signaling pathways.
-
On-Target Mechanisms:
-
Secondary KRAS Mutations: Mutations in the KRAS protein can disrupt the formation of the stable tri-complex. For example, a KRAS Y64X mutation has been shown to interfere with a critical pi-pi stacking interaction between KRAS and the inhibitor, reducing the affinity of the inhibitor-CypA complex for KRAS(ON).[3][4]
-
-
Off-Target Mechanisms:
-
Alterations in Downstream Effectors: Mutations or changes in the expression of proteins downstream of RAS can reactivate the MAPK or PI3K signaling pathways, bypassing the inhibition of KRAS. This includes:
-
Enhanced RAF Dimerization: Kinase-dead or low-activity BRAF mutations can lead to enhanced dimerization of RAF proteins. These RAF dimers are more difficult to displace from active RAS, even in the presence of the tri-complex inhibitor, leading to sustained downstream signaling.[3]
-
Mutations in other pathway components: Acquired mutations in genes such as BRAF, RAF1, MAP2K1/2 (MEK1/2), and PIK3CA have been observed in patients who developed resistance to tri-complex RAS inhibitors.[3]
-
-
Reactivation of RAS Signaling: Some resistance mechanisms can lead to the reactivation of RAS signaling despite the presence of the inhibitor. This can occur through amplification of the KRAS G12C gene or through new mutations in other RAS isoforms like NRAS.[5]
-
Epithelial-Mesenchymal Transition (EMT): In some cases, cancer cells may undergo a phenotypic switch to a state that is less dependent on RAS signaling, a process known as EMT.[5]
-
Troubleshooting Guides
This section provides a step-by-step approach to identifying and characterizing acquired resistance to this compound in your cell line models.
Problem: My KRAS G12V mutant cell line is showing reduced sensitivity to this compound over time.
Step 1: Confirm and Quantify Resistance
The first step is to confirm that the observed reduction in sensitivity is due to acquired resistance and to quantify the extent of this resistance.
-
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
Assay: Perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and perform a non-linear regression to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%). A significant increase in the IC50 value of the suspected resistant line compared to the parental line confirms resistance.
-
Table 2: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental KRAS G12V | 2.5 | 1 |
| This compound Resistant | 150 | 60 |
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms.
A. On-Target Resistance: Sequencing of the KRAS Gene
-
Experimental Protocol: Next-Generation Sequencing (NGS)
-
DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.
-
Library Preparation and Sequencing: Prepare DNA libraries and perform targeted next-generation sequencing of the KRAS gene.
-
Data Analysis: Analyze the sequencing data to identify any new mutations in the KRAS gene in the resistant cell line that are not present in the parental line. Pay close attention to mutations in regions known to be important for inhibitor binding, such as the area around residue Y64.[3][4]
-
B. Off-Target Resistance: Analysis of Downstream Signaling Pathways
-
Experimental Protocol: Western Blot for MAPK Pathway Activation
-
Cell Lysis: Treat parental and resistant cells with and without this compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key MAPK pathway proteins (e.g., p-MEK, MEK, p-ERK, ERK).
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A sustained or increased level of p-ERK in the resistant cells in the presence of this compound, compared to the parental cells, would indicate bypass signaling.
-
Table 3: Hypothetical Western Blot Quantification of MAPK Pathway Activation
| Cell Line | Treatment | p-ERK / Total ERK (Relative Units) |
| Parental | Vehicle | 1.0 |
| Parental | This compound (10 nM) | 0.1 |
| Resistant | Vehicle | 1.2 |
| Resistant | This compound (10 nM) | 0.9 |
C. Investigating Protein-Protein Interactions
-
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse parental and resistant cells treated with or without this compound using a non-denaturing lysis buffer to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for a protein of interest (e.g., KRAS or a component of the RAF dimer).
-
Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.
-
Elution and Western Blot: Elute the bound proteins and analyze them by Western blotting to detect interacting partners. For example, immunoprecipitating with a BRAF antibody and probing for CRAF could reveal increased RAF dimerization in resistant cells.
-
Visualizing Key Concepts
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of action of this compound.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for investigating acquired resistance.
Diagram 3: Potential Resistance Mechanisms to this compound
Caption: On-target and off-target resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel tri-complex inhibitor with efficacy in KRAS G12V-mutant tumor models | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. RAS-GTP Inhibition Overcomes Acquired Resistance to KRASG12C Inhibitors Mediated by Oncogenic and Wildtype RAS Activation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected signaling responses to RMC-5127 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected signaling responses observed during treatment with RMC-5127, a selective, noncovalent inhibitor of RAS G12V(ON). The content is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a mutant-selective tri-complex RAS G12V inhibitor.[1] It functions by first binding with high affinity to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then selectively interacts with the active, GTP-bound form of KRAS G12V (KRAS G12V(ON)), forming a stable tri-complex.[2][3][4] This tri-complex sterically blocks the binding of KRAS G12V to its downstream effectors, thereby inhibiting oncogenic signaling.[1][2][4]
Q2: I've observed a rebound in ERK phosphorylation (p-ERK) a few hours after an initial successful inhibition with this compound. What could be causing this?
A2: This phenomenon is a common adaptive response known as feedback reactivation of the RAS-MAPK pathway.[5][6][7] While this compound effectively inhibits the target KRAS G12V mutant, the resulting suppression of downstream signaling can relieve negative feedback loops. This leads to upstream activation of Receptor Tyrosine Kinases (RTKs) like EGFR, which in turn can activate wild-type RAS isoforms (HRAS, NRAS).[5][6][8] Since this compound is selective for KRAS G12V, it does not inhibit these activated wild-type RAS proteins, leading to a rebound in MEK-ERK signaling.[6][7]
Q3: Besides MAPK pathway reactivation, are there other signaling pathways I should monitor for unexpected activation?
A3: Yes, cells can develop resistance by activating parallel survival pathways. A key pathway to monitor is the PI3K/AKT/mTOR pathway.[7][9] Inhibition of the KRAS-MAPK axis can sometimes lead to a compensatory upregulation of PI3K/AKT signaling.[10][11] Assessing the phosphorylation status of key nodes like AKT (e.g., p-AKT Ser473) and downstream effectors like S6 ribosomal protein is recommended.
Q4: How does the cellular context (e.g., tumor type) influence the response to RAS inhibitors like this compound?
A4: The cellular lineage is critical. For example, KRAS-mutant colorectal cancers (CRC) often exhibit high basal RTK activation, particularly EGFR, compared to non-small cell lung cancers (NSCLC).[12][13][14] This makes CRC models more prone to rapid and robust feedback reactivation of the MAPK pathway through EGFR signaling upon KRAS inhibition, rendering them less sensitive to single-agent therapy.[12][14][15] Therefore, the specific RTKs driving feedback can vary between different cancer types.[5][6]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| 1. Weaker than expected p-ERK inhibition at early time points. | Suboptimal Drug Concentration: The IC50 can vary between cell lines. | Action: Perform a dose-response experiment (e.g., 1 nM to 10 µM) at an early time point (e.g., 2-4 hours) to determine the optimal concentration for maximal p-ERK inhibition in your specific model. |
| Poor Compound Stability: Improper storage or handling may have degraded the compound. | Action: Ensure this compound is stored at -80°C for long-term storage and -20°C for up to a month.[1] Use a fresh aliquot for critical experiments. | |
| 2. p-ERK levels rebound after 8-24 hours of treatment. | Adaptive Feedback Activation: Relief of negative feedback is activating upstream RTKs and wild-type RAS.[5][6][7] | Action 1: Perform a time-course experiment (e.g., 0, 1, 4, 8, 24, 48 hours) to characterize the kinetics of the p-ERK rebound.[6] Action 2: Analyze lysates for activation of wild-type RAS using a RAS-GTP pulldown assay. Action 3: Screen for upstream RTK activation using a phospho-RTK array. |
| 3. Cells continue to proliferate despite sustained p-ERK inhibition. | Activation of Parallel Survival Pathways: Cells may be relying on pathways like PI3K/AKT for survival.[9][10] | Action: Perform Western blot analysis for key markers of the PI3K/AKT pathway, such as p-AKT (Ser473), p-PRAS40, and p-S6.[7][16] |
| 4. Inconsistent results between experimental replicates. | Variable Cell State: Differences in cell confluency, passage number, or serum starvation can affect signaling baselines. | Action: Standardize all experimental conditions. Ensure cells are seeded at the same density, are within a consistent passage number range, and are properly serum-starved before stimulation and treatment. |
Signaling & Feedback Pathways
The following diagram illustrates the intended inhibition of the KRAS G12V pathway by this compound and the common mechanisms of unexpected feedback reactivation.
Key Experimental Protocols
Protocol 1: Western Blot for Phosphoprotein Analysis
This protocol is for assessing the phosphorylation status of key signaling proteins (e.g., p-ERK, p-AKT) following this compound treatment.
1. Cell Lysis and Protein Quantification: a. Culture cells to 70-80% confluency and serum starve overnight if required. b. Treat cells with this compound at desired concentrations and time points. c. Wash cells twice with ice-cold PBS. d. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. e. Scrape cells, transfer lysate to microfuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Normalize protein samples to 20-30 µg in Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load samples onto a 4-20% Tris-Glycine gel and run until adequate separation is achieved. c. Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
3. Antibody Incubation and Detection: a. Incubate the membrane with a primary antibody (e.g., anti-phospho-ERK1/2, 1:1000 dilution) overnight at 4°C on a shaker. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST. e. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. f. Strip the membrane and re-probe for total protein (e.g., total ERK) and a loading control (e.g., GAPDH) to ensure equal loading.
Protocol 2: RAS-GTP Pulldown Assay
This protocol measures the amount of active, GTP-bound RAS, allowing for the specific detection of wild-type RAS activation.
1. Lysate Preparation: a. Following this compound treatment, wash and lyse cells in ice-cold MLB (Magnesium Lysis Buffer). b. Clarify lysates by centrifugation as described above. Normalize protein concentration.
2. Pulldown of Active RAS: a. Use a commercial RAS activation assay kit following the manufacturer's instructions (which typically use a RAF-RBD-GST fusion protein). b. Incubate 500 µg of protein lysate with RAF-RBD beads for 1 hour at 4°C with gentle rocking. c. Pellet the beads by centrifugation and wash them three times with wash buffer.
3. Elution and Western Blotting: a. Resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the bound proteins. b. Analyze the eluate by Western blot using antibodies specific for RAS isoforms (pan-RAS, NRAS, HRAS) to detect the active fraction. c. Run an "input" lane with 20 µg of the initial lysate to assess total RAS levels.
Troubleshooting Workflow Diagram
If unexpected cell survival or signaling is observed, the following workflow can help diagnose the underlying mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel tri-complex inhibitor with efficacy in KRAS G12V-mutant tumor models | BioWorld [bioworld.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. EGFR Blockade Reverts Resistance to KRASG12C Inhibition in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancerdiscovery.aacrjournals.org [cancerdiscovery.aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing RMC-5127 Toxicity in Animal Models
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. RMC-5127 is an investigational compound, and all preclinical work should be conducted in accordance with institutional and national guidelines for animal welfare. Preclinical studies have reported that this compound is generally well-tolerated in animal models at efficacious doses.[1][2][3][4] This guide provides general advice for monitoring and managing potential adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and brain-penetrant, mutant-selective tri-complex inhibitor of KRASG12V.[1] It functions by non-covalently binding to cyclophilin A (CypA), an abundant intracellular protein. This binary complex then engages the active, GTP-bound form of KRASG12V (KRASG12V(ON)), forming a stable tri-complex. This tri-complex sterically blocks the interaction of KRASG12V with its downstream effector proteins, thereby inhibiting oncogenic signaling pathways.[3][5]
Q2: What are the reported toxicities of this compound in animal models?
A2: Published preclinical studies have consistently described this compound as being "well-tolerated" at doses that induce tumor regression in xenograft models.[1][3][4] Specific, detailed public toxicology reports are limited. However, as with many targeted therapies, it is crucial to monitor for general signs of toxicity. For other KRAS inhibitors, potential class-related adverse events can include gastrointestinal issues.[5] Researchers should diligently monitor animal well-being throughout the study.
Q3: What are the key parameters to monitor for potential toxicity in animals treated with this compound?
A3: Comprehensive monitoring is essential for animal welfare and data integrity. Key parameters include:
-
Body Weight: Measure body weight 2-3 times per week. Progressive weight loss is a common indicator of toxicity.
-
Clinical Signs: Daily observation for changes in posture, activity level, fur texture, and signs of pain or distress.
-
Food and Water Intake: Monitor for any significant changes in consumption.
-
Gastrointestinal Effects: Observe for signs of diarrhea or dehydration.
Q4: What should I do if I observe signs of toxicity in my animal models?
A4: If signs of toxicity such as significant weight loss (>15-20%), persistent diarrhea, or severe lethargy are observed, it is crucial to consult with the institutional animal care and use committee (IACUC) and the attending veterinarian. Potential interventions, depending on the severity, may include:
-
Providing supportive care, such as supplemental hydration or nutrition.
-
Reducing the dose of this compound.
-
Temporarily halting treatment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Progressive Body Weight Loss (>10%) | Drug-related toxicity, tumor burden, or dehydration. | 1. Increase frequency of monitoring. 2. Provide nutritional supplements or a more palatable diet. 3. Check for signs of dehydration (e.g., skin tenting) and provide supplemental hydration (e.g., hydrogel packs) if necessary.[5] 4. Consider a dose reduction or temporary treatment holiday after consulting with a veterinarian. |
| Diarrhea | Gastrointestinal toxicity (a potential class effect of some kinase inhibitors). | 1. Ensure ad libitum access to water to prevent dehydration. 2. Keep cages clean to prevent secondary infections. 3. Provide supportive care as recommended by a veterinarian. 4. If severe or persistent, consider dose modification. |
| Lethargy or Reduced Activity | General malaise due to drug exposure or advanced tumor progression. | 1. Minimize handling stress. 2. Ensure proper housing conditions (e.g., temperature, light cycle). 3. Distinguish between drug-induced toxicity and morbidity related to tumor burden. If tumor burden is high, this may be an expected outcome. |
Quantitative Data Summary
Published preclinical studies have demonstrated the efficacy of this compound at well-tolerated doses. The following table summarizes dosing information from a study using xenograft models.
| Animal Model | Cancer Type | Doses Administered (Oral, Daily) | Reported Outcome | Reference |
| SW620 Cell-Derived Xenograft | Colorectal Cancer | 10, 30, or 100 mg/kg | Significant tumor regression and good safety. | [3] |
| Capan-2 Cell-Derived Xenograft | Pancreatic Ductal Adenocarcinoma | 10, 30, or 100 mg/kg | Significant tumor regression and good safety. | [3] |
Experimental Protocols
General Protocol for In Vivo Efficacy and Tolerability Studies
This is a generalized protocol based on common practices for xenograft studies. Researchers must adapt this to their specific cell lines and institutional guidelines.
-
Cell Culture and Implantation:
-
Culture KRASG12V-mutant human cancer cells (e.g., SW620) in appropriate media.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice.
-
-
Tumor Growth and Animal Randomization:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the formulation of this compound and the vehicle control.
-
Administer the designated dose of this compound (e.g., 10, 30, or 100 mg/kg) or vehicle orally (PO) once daily (QD).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
Record the body weight of each animal 2-3 times per week.
-
Observe animals daily for any clinical signs of toxicity.
-
-
Study Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., pharmacodynamics, histopathology).
-
Analyze the data to determine tumor growth inhibition and assess the overall tolerability of the treatment.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound in vivo studies.
References
Technical Support Center: Optimizing RMC-5127 Delivery in Orthotopic Xenografts
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the delivery and efficacy of RMC-5127 in orthotopic xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, brain-penetrant, and mutant-selective tri-complex inhibitor of RAS G12V.[1] Its mechanism is unique in that it does not directly bind to the mutant KRAS protein. Instead, this compound first binds with high affinity to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then creates a new surface that selectively interacts with the active, GTP-bound form of KRAS G12V (KRAS G12V(ON)). The resulting high-affinity tri-complex (this compound-CypA-KRAS G12V(ON)) sterically blocks the mutant protein from binding to its downstream effectors, thereby inhibiting oncogenic signaling.[2]
Q2: Why use an orthotopic xenograft model for this compound studies instead of a subcutaneous model?
Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in an immunodeficient mouse (e.g., pancreatic tumor cells into the mouse pancreas), offer a more clinically relevant tumor microenvironment compared to subcutaneous models.[3] This can be critical for evaluating the efficacy of a drug like this compound, as factors like tumor vascularization, stromal interactions, and local metabolism can significantly influence drug delivery and response. Orthotopic models are also more likely to develop metastases, which is crucial for studying the effect of a therapeutic on tumor progression.[4]
Q3: What is a typical starting dose and administration route for this compound in mouse models?
Preclinical studies in cell-derived xenograft (CDX) models of colorectal and pancreatic cancer have shown significant tumor regression with repeated daily oral administration (PO, QD) of this compound at doses of 10, 30, or 100 mg/kg.[5] The choice of dose will depend on the specific tumor model, its sensitivity, and the experimental endpoint. It is recommended to perform a pilot dose-range-finding study to determine the optimal balance of efficacy and tolerability for your specific model.
Q4: How can I monitor target engagement and pharmacodynamic effects of this compound in vivo?
The primary pharmacodynamic (PD) biomarker for this compound is the suppression of the RAS-MAPK signaling pathway. This is most commonly assessed by measuring the levels of phosphorylated ERK (pERK) in tumor tissue via immunohistochemistry (IHC) or western blot.[6] A single dose of this compound has been shown to induce dose-dependent, deep, and durable suppression of RAS pathway signaling in human xenograft tumors.[5] Tumor and plasma samples can be collected at various time points after dosing to correlate drug exposure (pharmacokinetics, PK) with target modulation (PD).[7]
Q5: Is this compound effective against intracranial tumors?
Yes, preclinical data indicates that this compound is CNS-penetrant.[2][8] Dose-dependent exposure has been observed in the brains of naïve mice, and the drug has demonstrated profound and durable anti-tumor activity, including regressions, in intracranial xenograft models at well-tolerated doses.[2][9]
Troubleshooting Guide
This section addresses common issues encountered during orthotopic xenograft experiments with this compound and similar targeted therapies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Tumor Take-Rate | 1. Poor cell viability or insufficient cell number.2. Suboptimal implantation technique.3. Mouse strain is not sufficiently immunocompromised.[10]4. Lack of supportive matrix for cell growth. | 1. Ensure cells are in a logarithmic growth phase and have >90% viability before injection. Increase cell number if necessary.2. Refine surgical technique to minimize trauma and prevent cell leakage. Ensure cells are delivered to the target organ.3. Use highly immunodeficient strains like NOD-SCID or NSG mice.4. Co-inject tumor cells with a basement membrane extract (e.g., Matrigel) to improve engraftment.[4] |
| High Variability in Tumor Growth | 1. Inconsistent number of viable cells injected.2. Variation in injection site or leakage of cell suspension.3. Health status of the mice varies. | 1. Ensure a homogenous single-cell suspension and accurate cell counting for each injection.2. Use a consistent surgical procedure. After injection, hold the needle in place for 10-20 seconds to allow the matrix to begin gelling before withdrawal.3. Use age- and sex-matched mice from a reliable vendor. Monitor animal health closely. |
| Suboptimal Tumor Regression or Resistance | 1. Insufficient drug delivery to the tumor.2. Suboptimal dosing schedule or formulation.3. Intrinsic or acquired resistance mechanisms. | 1. Confirm drug concentration in plasma and tumor tissue (PK analysis). Evaluate tumor vascularity.2. Optimize the dose and schedule. Ensure the formulation/vehicle is appropriate and the drug is fully in solution/suspension before dosing.3. Analyze tumor tissue for downstream pathway reactivation (e.g., pERK rebound) or mutations in other signaling pathways (e.g., PI3K).[11] Combination therapy with other inhibitors (e.g., SHP2 inhibitors) may be necessary.[12] |
| Toxicity / Poor Tolerability (Weight Loss, etc.) | 1. Dose is too high for the specific mouse strain or model.2. Issues with the vehicle formulation.3. Off-target effects of the compound. | 1. Reduce the dose of this compound or switch to an intermittent dosing schedule.[13]2. Conduct a vehicle tolerability study. Ensure the pH and osmolality of the formulation are appropriate.3. This compound has shown good safety in preclinical models, but monitor animals daily and collect tissues for histopathological analysis at the end of the study.[5] |
Key Experimental Protocols & Data
General Protocol: Orthotopic Pancreatic Cancer Xenograft Study
This protocol is a synthesized example. Specifics should be optimized for your cell line and laboratory conditions.
-
Cell Culture : Culture KRAS G12V-mutant pancreatic cancer cells (e.g., a patient-derived line or a cell line like Caplan-2) under standard conditions.[5] Ensure cells are free of pathogens.
-
Cell Preparation : On the day of injection, harvest cells at ~80% confluency using trypsin. Wash with sterile PBS and perform a cell count using a hemocytometer and trypan blue to confirm viability (>90%).
-
Injection Suspension : Resuspend cells in a cold 1:1 mixture of sterile PBS and Cultrex BME or Matrigel at a concentration of 2 x 10^7 cells/mL. Keep the suspension on ice at all times to prevent premature gelling. Target injection volume is typically 30-50 µL (containing 0.6-1.0 x 10^6 cells).
-
Surgical Procedure :
-
Anesthetize an 8-12 week old immunodeficient mouse (e.g., NSG).
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Gently exteriorize the pancreas and inject the cell suspension into the pancreatic tail using a 28-30 gauge needle.
-
A small "bleb" should form, indicating successful injection. Hold the needle in place for 10-20 seconds.
-
Return the pancreas to the abdominal cavity and close the incision with sutures or wound clips.[3]
-
-
Tumor Growth Monitoring : Monitor tumor growth starting ~2 weeks post-implantation using a non-invasive imaging modality like high-frequency ultrasound or bioluminescence imaging (if using luciferase-tagged cells).
-
Drug Administration : Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment cohorts (e.g., Vehicle, this compound 30 mg/kg). Administer the compound daily via oral gavage.
-
Efficacy and PD Monitoring : Monitor tumor volume throughout the study. At the end of the study (or at specific time points), collect tumor and plasma samples for PK/PD analysis (e.g., measuring drug concentration and pERK levels).[6][7]
Summary of Preclinical Efficacy Data
The following table summarizes representative data for KRAS inhibitors in preclinical models.
| Compound | Model Type | Cancer Type | Dosing | Efficacy Outcome | Reference |
| This compound | CDX (Subcutaneous) | Colorectal (SW620), Pancreatic (Caplan-2) | 10, 30, 100 mg/kg PO QD | Significant tumor regression | [5] |
| This compound | CDX (Intracranial) | NSCLC | Well-tolerated doses | Durable anti-tumor activity, tumor regressions | [2][9] |
| MRTX849 (Adagrasib) | CDX (Subcutaneous) | NSCLC (H358) | 10, 30, 100 mg/kg PO QD | Dose-dependent tumor growth inhibition/regression | [7] |
| BI 1823911 | CDX (Subcutaneous) | Pancreatic (MIA PaCa-2) | 60 mg/kg PO QD | Anti-tumor activity similar to competitor compounds | [14] |
Visualizations
Signaling Pathway and Drug Mechanism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Orthotopic and heterotopic generation of murine pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound, a novel tri-complex inhibitor with efficacy in KRAS G12V-mutant tumor models | BioWorld [bioworld.com]
- 6. revmed.com [revmed.com]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RMC5127_TargetMol [targetmol.com]
- 9. revmed.com [revmed.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SEC Filing | Revolution Medicines [ir.revmed.com]
- 14. aacrjournals.org [aacrjournals.org]
RMC-5127 In Vivo Efficacy Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the in vivo efficacy of RMC-5127, a novel, orally bioavailable, and brain-penetrant tri-complex inhibitor of KRAS G12V(ON).
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in tumor growth inhibition (TGI) between subjects. | 1. Inconsistent tumor cell implantation. 2. Uneven tumor size at the start of treatment. 3. Inaccurate or inconsistent dosing. 4. Intrinsic tumor heterogeneity. | 1. Ensure consistent cell numbers and injection volumes during implantation. 2. Randomize animals into treatment groups based on tumor volume. 3. Verify dose calculations, formulation stability, and proper oral gavage technique. 4. Increase group size to improve statistical power. Consider using patient-derived xenograft (PDX) models for broader representation. |
| Lack of significant anti-tumor activity. | 1. Incorrect KRAS mutation status of the tumor model. 2. Insufficient drug exposure. 3. Intrinsic resistance of the tumor model. 4. Suboptimal dosing regimen. | 1. Confirm the presence of the KRAS G12V mutation in the cell line or PDX model. 2. Conduct pharmacokinetic (PK) analysis to measure plasma and tumor drug concentrations. 3. Investigate potential resistance mechanisms (e.g., bypass signaling pathways). 4. Perform a dose-response study to determine the optimal dose and schedule. |
| Tumor regrowth after initial response (acquired resistance). | 1. Activation of bypass signaling pathways. 2. Secondary mutations in KRAS or other pathway components. 3. Histologic transformation of the tumor. | 1. Analyze resistant tumors for reactivation of the MAPK pathway (e.g., p-ERK levels) or activation of parallel pathways (e.g., PI3K/AKT). 2. Perform genomic sequencing of resistant tumors to identify new mutations. 3. Conduct histological analysis of resistant tumors. |
| Adverse events in animal subjects (e.g., weight loss, lethargy). | 1. On-target or off-target toxicity of this compound. 2. Issues with the vehicle formulation. 3. Complications from the tumor burden. | 1. Perform a maximum tolerated dose (MTD) study. Monitor animal health closely. 2. Administer the vehicle alone as a control group to assess its effects. 3. Monitor tumor growth and euthanize animals when tumors reach the predetermined endpoint. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, non-covalent, tri-complex inhibitor of the active, GTP-bound form of KRAS G12V (KRAS G12V(ON)). It functions by first binding with high affinity to the intracellular chaperone protein cyclophilin A (CypA). This this compound/CypA binary complex then selectively interacts with KRAS G12V(ON), forming a stable tri-complex. This tri-complex sterically blocks the interaction of KRAS G12V(ON) with its downstream effectors, thereby inhibiting oncogenic signaling through pathways such as the MAPK pathway.
Q2: What are the recommended in vivo models for testing this compound?
A2: The choice of in vivo model is critical for accurately assessing the efficacy of this compound. Recommended models include:
-
Cell line-derived xenografts (CDX): Use human cancer cell lines with a confirmed KRAS G12V mutation. Examples from preclinical studies include SW620 (colorectal cancer) and Caplan-2 (pancreatic ductal adenocarcinoma) models.[1]
-
Patient-derived xenografts (PDX): These models are derived directly from patient tumors and better recapitulate the heterogeneity of human cancers. It is essential to confirm the KRAS G12V mutation status of the PDX model.
-
Intracranial xenograft models: Given that this compound is brain-penetrant, these models are valuable for assessing efficacy against central nervous system (CNS) metastases.[2][3]
Q3: What are the typical doses of this compound used in preclinical in vivo studies?
A3: In preclinical xenograft models, this compound has been shown to be effective when administered orally at doses of 10, 30, or 100 mg/kg, typically once daily.[1] These doses have been reported to result in significant tumor regression and were well-tolerated.[4][5]
Q4: How can I assess the pharmacodynamic (PD) effects of this compound in vivo?
A4: A key pharmacodynamic marker for this compound is the suppression of the MAPK signaling pathway. This can be assessed by measuring the levels of phosphorylated ERK (p-ERK) in tumor tissue. A single dose of this compound has been shown to induce dose-dependent, deep, and durable suppression of RAS pathway signaling in vivo.[1][4][5] This can be measured by techniques such as:
-
Western Blotting: To quantify the levels of p-ERK relative to total ERK in tumor lysates.
-
Immunohistochemistry (IHC): To visualize the distribution and intensity of p-ERK staining within the tumor tissue.
Q5: What are the known resistance mechanisms to KRAS inhibitors like this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, resistance to KRAS inhibitors, in general, can be categorized as:
-
Intrinsic Resistance: Some KRAS-mutant tumors may not respond to treatment from the outset due to co-occurring genetic alterations or the activation of parallel signaling pathways.
-
Acquired Resistance: Tumors may initially respond to treatment but later develop resistance through various mechanisms, including:
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| In Vitro EC50 (KRAS G12V) | 2.1 nM (median) | Cell-based assay in KRAS G12V-dependent cancer cell lines. | [1] |
| In Vitro EC50 (RAS WT) | 53 nM (median) | Cell-based assay in RAS wild-type-dependent cancer cell lines. | [1] |
| In Vivo Oral Dose | 10, 30, 100 mg/kg (daily) | Efficacy studies in SW620 and Caplan-2 xenograft models. | [1] |
| In Vivo Efficacy | Significant tumor regression | Observed in SW620 and Caplan-2 xenograft models at the tested doses. | [1] |
| Pharmacodynamics | Dose-dependent, deep, and durable suppression of RAS pathway signaling | Observed in human xenograft tumors after a single dose. | [1][4][5] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model and this compound Administration
-
Cell Culture: Culture KRAS G12V-mutant human cancer cells in the recommended medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest and resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at the desired concentration.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
This compound Formulation and Administration: Prepare the dosing formulation of this compound and the vehicle control. Administer the designated dose of this compound or vehicle to the mice daily via oral gavage.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissue for pharmacodynamic analysis.
Protocol 2: Western Blot for p-ERK Analysis in Tumor Tissue
-
Tumor Lysate Preparation: Homogenize a portion of the collected tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the tumor lysates using a standard protein assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.
Protocol 3: Immunohistochemistry (IHC) for p-ERK in Tumor Tissue
-
Tissue Fixation and Processing: Fix the collected tumor tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a series of graded ethanol (B145695) solutions.
-
Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the target antigen.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for p-ERK.
-
Secondary Antibody and Detection: Apply a labeled secondary antibody followed by a detection reagent (e.g., DAB).
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Image the slides and perform a semi-quantitative analysis of p-ERK staining intensity and distribution within the tumor.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Typical workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. This compound, a novel tri-complex inhibitor with efficacy in KRAS G12V-mutant tumor models | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. revmed.com [revmed.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
RMC-5127 in Xenograft Models: A Comparative Guide to Biomarkers of Response
For researchers and drug development professionals navigating the landscape of KRAS-targeted therapies, understanding the preclinical efficacy and biomarker profiles of novel agents is paramount. This guide provides a comparative analysis of RMC-5127, a potent and selective inhibitor of KRAS G12V, focusing on biomarkers to confirm its response in xenograft models.
Mechanism of Action: A Tri-Complex Approach
This compound employs a unique tri-complex mechanism of action. It first binds with high affinity to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then non-covalently engages the active, GTP-bound form of the KRAS G12V mutant protein (KRAS G12V(ON)). The resulting tri-complex sterically hinders the interaction of KRAS G12V(ON) with its downstream effectors, thereby inhibiting the oncogenic signaling cascade.[1] This targeted approach allows for high selectivity for KRAS G12V mutant cancer cells over those with wild-type RAS.
Efficacy in Preclinical Xenograft Models
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models of KRAS G12V-mutant cancers, including colorectal, pancreatic, and non-small cell lung cancer.[2] Oral administration of this compound has been shown to be well-tolerated and results in profound and durable tumor regression in these models.[2][3] While direct head-to-head quantitative comparisons with other KRAS G12V inhibitors in xenograft models are not extensively available in the public domain, the preclinical data for this compound indicates a potent on-target effect.
Summary of this compound Efficacy in KRAS G12V Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Observed Effect | Biomarker Modulation |
| SW620 | Colorectal Cancer | Oral, daily | Significant tumor regression | Dose-dependent suppression of RAS pathway signaling |
| NCI-H441 | Non-Small Cell Lung Cancer | Oral, daily | Profound and durable anti-tumor activity | Durable regressions in intracranial xenografts |
| PDAC models | Pancreatic Ductal Adenocarcinoma | Oral, daily | Tumor regressions | Deep suppression of RAS pathway activity |
Key Biomarkers for Confirming this compound Response
The primary mechanism of this compound involves the inhibition of the RAS-RAF-MEK-ERK signaling pathway. Therefore, biomarkers that reflect the activity of this pathway are crucial for confirming a response to the drug.
Phosphorylated ERK (pERK)
As a critical downstream node in the RAS signaling cascade, the phosphorylation status of ERK is a direct indicator of pathway activity.
-
Modulation by this compound: Treatment with this compound leads to a dose-dependent, deep, and durable suppression of pERK in KRAS G12V xenograft tumors.[1] This can be assessed both qualitatively and quantitatively through immunohistochemistry (IHC) and Western blotting.
-
Significance: A significant reduction in pERK levels in tumor tissue following this compound treatment is a strong indicator of target engagement and effective pathway inhibition.
Ki-67
Ki-67 is a well-established marker of cellular proliferation.
-
Modulation by this compound: By inhibiting the pro-proliferative RAS pathway, this compound is expected to decrease the percentage of Ki-67-positive cells within the tumor.
-
Significance: A reduction in the Ki-67 proliferation index serves as a downstream functional biomarker of this compound's anti-tumor activity.
Cleaved Caspase-3 (CC3)
Cleaved caspase-3 is a key executioner of apoptosis, or programmed cell death.
-
Modulation by this compound: Inhibition of oncogenic KRAS signaling by this compound can induce apoptosis in cancer cells.[2] This is observed as an increase in CC3 staining in xenograft tumors.
-
Significance: An elevation in CC3 levels provides evidence of the cytotoxic effects of this compound and its ability to induce tumor cell death.
Experimental Protocols
Western Blotting for pERK Analysis in Xenograft Tumors
This protocol outlines the general steps for assessing pERK levels in tumor lysates.
-
Tumor Homogenization:
-
Excise xenograft tumors and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pERK (e.g., p-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Quantify band intensities and normalize pERK levels to total ERK or a loading control like β-actin.
-
Immunohistochemistry (IHC) for pERK, Ki-67, and Cleaved Caspase-3
This protocol provides a general framework for IHC staining of formalin-fixed, paraffin-embedded (FFPE) xenograft tumor sections.
-
Tissue Preparation:
-
Fix xenograft tumors in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) for pERK and Ki-67, or an EDTA-based buffer (pH 9.0) for CC3, in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block or normal serum.
-
Incubate with the primary antibody (anti-pERK, anti-Ki-67, or anti-cleaved caspase-3) for 1 hour at room temperature or overnight at 4°C.
-
Wash with buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP detection system.
-
Wash with buffer.
-
-
Visualization and Counterstaining:
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol to xylene and coverslip with a permanent mounting medium.
-
-
Analysis:
-
Acquire images using a brightfield microscope.
-
Quantify the staining intensity (for pERK) or the percentage of positive cells (for Ki-67 and CC3) using image analysis software.
-
Visualizing the Pathway and Workflow
Caption: this compound forms a tri-complex with CypA and KRAS G12V(ON), inhibiting downstream signaling.
Caption: Workflow for assessing this compound response biomarkers in xenograft models.
References
Validating the Selectivity of RMC-5127 in Isogenic Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RMC-5127, a novel, orally bioavailable, and central nervous system (CNS)-penetrant tri-complex inhibitor of KRAS G12V, against other therapeutic alternatives. We present supporting preclinical data and detailed experimental protocols to validate its selectivity, particularly within isogenic cell line models.
Introduction to this compound
This compound is a first-in-class, non-covalent inhibitor that selectively targets the active, GTP-bound (ON) state of the KRAS G12V mutant protein.[1][2][3][4][5] The KRAS G12V mutation is a significant oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[4][5][6][7] this compound's unique mechanism of action, involving the formation of a high-affinity tri-complex with cyclophilin A (CypA) and KRAS G12V(ON), underpins its high selectivity and potent anti-tumor activity.[1][2]
Mechanism of Action: A Tri-Complex Inhibition
This compound operates through a novel mechanism that distinguishes it from conventional small molecule inhibitors. Instead of directly binding to the mutant KRAS protein, this compound first forms a binary complex with the abundant intracellular chaperone protein, cyclophilin A (CypA).[1][2] This this compound-CypA complex then acts as a scaffold, creating a new surface that selectively recognizes and binds to the active KRAS G12V(ON) protein. The resulting high-affinity, non-covalent tri-complex (this compound-CypA-KRAS G12V(ON)) sterically hinders the interaction of KRAS with its downstream effector proteins, such as RAF and PI3K, thereby inhibiting oncogenic signaling.[1][2]
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. This compound, a novel tri-complex inhibitor with efficacy in KRAS G12V-mutant tumor models | BioWorld [bioworld.com]
- 3. revmed.com [revmed.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the Durability of Response to RMC-5127 Monotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS G12V mutation is a significant driver of various cancers, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC). Historically considered "undruggable," recent advancements have led to the development of targeted therapies. RMC-5127, a novel, orally bioavailable, and selective inhibitor of the GTP-bound "ON" form of RAS G12V, has shown promise in preclinical studies. This guide provides a comparative assessment of the durability of response to this compound monotherapy against other therapeutic alternatives, supported by available experimental data.
This compound: Mechanism of Action
This compound employs a unique tri-complex mechanism. It first binds to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then non-covalently binds to KRAS G12V(ON), sterically hindering its interaction with downstream effectors like RAF and thereby inhibiting the MAPK signaling pathway (RAS-RAF-MEK-ERK). This targeted inhibition of the active state of KRAS G12V leads to suppressed tumor cell proliferation and survival.
RAS Signaling Pathway with this compound Inhibition
Caption: this compound inhibits the RAS signaling pathway.
Preclinical Efficacy and Durability of this compound
Preclinical studies have demonstrated that this compound induces profound and durable anti-tumor activity in various KRAS G12V-mutant cancer models.[1] While specific quantitative data on the median duration of response from these preclinical studies are not publicly available, tumor growth inhibition curves from presentations at scientific conferences provide a qualitative and semi-quantitative assessment of its durable efficacy.
Summary of Preclinical Data for this compound
| Cancer Type | Model | Dosing | Observed Effect | Durability |
| NSCLC | Subcutaneous & Intracranial Xenografts | Oral, daily | Tumor regression | Described as "durable anti-tumor activity" |
| PDAC | Subcutaneous Xenografts | Oral, daily (10, 30, 100 mg/kg) | Significant tumor regression | Described as "profound anti-tumor activity" |
| CRC | Subcutaneous Xenografts | Oral, daily (10, 30, 100 mg/kg) | Significant tumor regression | Described as "profound anti-tumor activity" |
Note: The term "durable" is used in the source materials without a specific time-based metric. The assessment is based on the sustained tumor growth inhibition or regression observed in the preclinical models during the study period.
Comparison with Alternatives
Currently, there are no FDA-approved targeted therapies specifically for KRAS G12V-mutant cancers. The standard of care typically involves chemotherapy. However, several investigational agents are in development.
Comparative Landscape of KRAS G12V-Targeted Therapies
| Therapeutic Agent | Mechanism of Action | Development Stage | Available Preclinical Durability Data |
| This compound | Selective KRAS G12V(ON) inhibitor (tri-complex formation) | Preclinical | "Profound and durable anti-tumor activity" in xenograft models.[1] |
| Standard Chemotherapy | Cytotoxic agents | Approved | Varies by regimen and cancer type; often limited durability due to resistance. |
| JAB-23000 Series | KRAS G12V inhibitor | Preclinical | Preclinical data not yet presented in detail. |
| EFTX-G12V | EGFR-directed KRAS G12V selective siRNA | Preclinical | "Significant anti-tumor activity" in xenograft models. |
| Pan-KRAS Inhibitors (e.g., JAB-23E73, BI-2493) | Inhibit multiple KRAS mutants, including G12V | Preclinical/Early Clinical | Show tumor growth inhibition in KRAS G12V models. |
Experimental Protocols
The following is a representative experimental protocol for assessing the in vivo efficacy of this compound based on available public information.
Objective: To evaluate the anti-tumor activity and durability of response of this compound in a KRAS G12V-mutant cancer xenograft model.
Model: Immunodeficient mice (e.g., nude or NSG mice) bearing subcutaneous xenografts of a human cancer cell line with a KRAS G12V mutation (e.g., NSCLC, PDAC, or CRC).
Experimental Workflow:
Caption: In vivo xenograft study workflow.
Methodology:
-
Cell Culture and Implantation: Human cancer cells harboring the KRAS G12V mutation are cultured under standard conditions. A suspension of these cells is then subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, once daily, at various dose levels (e.g., 10, 30, 100 mg/kg). The control group receives a vehicle solution.
-
Monitoring and Endpoints: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated. Animal body weight and general health are also monitored. The study continues until a prespecified endpoint is reached, such as the tumor volume in the control group reaching a certain size or a predetermined study duration.
-
Data Analysis: The anti-tumor activity is assessed by comparing the tumor growth in the this compound-treated groups to the vehicle control group. Durability of response is evaluated by the sustained tumor growth inhibition or regression over the course of the treatment.
Conclusion
This compound has demonstrated significant and durable anti-tumor activity in preclinical models of KRAS G12V-mutant cancers. Its unique tri-complex mechanism of action provides a novel approach to targeting this historically challenging oncogene. While direct quantitative comparisons of durability with other investigational agents are limited by the nature of available preclinical data, the consistent reports of "durable" responses position this compound as a promising candidate for clinical development. Further clinical investigation is necessary to fully elucidate the durability of response in patients.
References
A Comparative Guide to the Pharmacokinetic Profiles of RAS(ON) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the active, GTP-bound state of RAS proteins, known as RAS(ON) inhibitors, represents a significant advancement in precision oncology. Understanding the pharmacokinetic (PK) profiles of these agents is crucial for optimizing their clinical development and therapeutic use. This guide provides a comparative analysis of the pharmacokinetic properties of several key RAS(ON) inhibitors, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for prominent RAS(ON) inhibitors, offering a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Divarasib (GDC-6036) | RMC-6236 |
| Target | KRAS G12C | KRAS G12C | KRAS G12C | RAS(ON) Multi-selective |
| Tmax (hours) | ~1-2[1] | ~4.17 (single dose), ~2.96 (steady state)[2] | ~2.0 | Dose-dependent |
| Cmax (ng/mL) | 227.28 ± 98.83 (in rats, 10 mg/kg)[3] | 677.45 ± 58.72 (in rats, 30 mg/kg)[2] | 657 ± 185 | Dose-dependent increases in exposure[4] |
| Half-life (t½, hours) | ~1.24 (in rats)[3] | ~23.0 (single dose), ~24 (steady state)[5] | ~17.6 | Favorable for once-daily dosing |
| AUC0–t (ng·h/mL) | 457.05 ± 165.17 (in rats, 10 mg/kg)[3] | - | 9130 ± 3160 | Dose-dependent increases in exposure |
| Metabolism | - | Primarily metabolized by CYP3A4[2] | - | - |
| Protein Binding | - | - | - | - |
| Oral Bioavailability | - | ~50.72% (in rats)[2] | - | Orally bioavailable |
Note: Pharmacokinetic parameters can vary significantly based on the patient population, dosage, and study design. The data presented here is for comparative purposes and is derived from both preclinical and clinical studies.
Key Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on a series of standardized experimental protocols. The following sections detail the general methodologies for these key experiments.
Determination of Cmax and Tmax in Human Clinical Trials
The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) are fundamental parameters in assessing the rate and extent of drug absorption.
Methodology:
-
Study Design: A single-dose or multiple-dose pharmacokinetic study is conducted in a cohort of healthy volunteers or patients.
-
Drug Administration: The RAS(ON) inhibitor is administered orally at a specified dose.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. The sampling schedule is more frequent around the expected Tmax to accurately capture the peak concentration[6].
-
Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: A plasma concentration-time curve is generated for each subject. Cmax is the highest observed concentration on this curve, and Tmax is the time at which Cmax is observed[6].
In Vitro Cytochrome P450 Metabolism Assay
This assay is crucial for identifying the potential for drug-drug interactions and understanding the metabolic clearance pathways of a new drug candidate.
Methodology:
-
Materials: Human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 (CYP) enzymes, are used. A panel of recombinant human CYP isoforms can also be used to identify specific enzymes involved in metabolism. The necessary cofactor, NADPH, is also required[7][8].
-
Incubation: The test compound (RAS(ON) inhibitor) is incubated with HLMs or specific CYP isoforms in a temperature-controlled environment (typically 37°C) in the presence of NADPH to initiate the metabolic reaction[8].
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes)[8].
-
Reaction Termination: The metabolic reaction in the aliquots is stopped, usually by adding a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the parent drug remaining at each time point is measured by LC-MS/MS[7].
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance, which can then be used to predict in vivo hepatic clearance[7].
Plasma Protein Binding Assay by Equilibrium Dialysis
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.
Methodology:
-
Apparatus: A dialysis unit with two chambers separated by a semi-permeable membrane is used. The membrane allows the passage of small molecules (unbound drug) but retains large molecules (plasma proteins and protein-bound drug)[9].
-
Sample Preparation: One chamber (the plasma chamber) is filled with plasma that has been spiked with the test compound. The other chamber (the buffer chamber) is filled with a protein-free buffer solution[9].
-
Equilibration: The dialysis unit is incubated at physiological temperature (37°C) with gentle shaking to allow the unbound drug to diffuse from the plasma chamber to the buffer chamber until equilibrium is reached[10]. The time to reach equilibrium is determined in preliminary experiments[10].
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers[10].
-
Quantification: The concentration of the drug in both chambers is measured by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding (%PPB) is calculated based on the difference in drug concentrations between the two chambers at equilibrium[9].
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The RAS signaling pathway and the point of intervention for RAS(ON) inhibitors.
Caption: A generalized workflow for an in vivo pharmacokinetic study.
References
- 1. Frontiers | Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats [frontiersin.org]
- 2. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revmed.com [revmed.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of RMC-5127: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the novel RASG12V(ON) inhibitor, RMC-5127, proper disposal is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential logistical information and a step-by-step operational plan for the safe handling and disposal of this research-grade compound.
Treat all unknown or novel chemical compounds as potentially hazardous. The following procedures are based on general best practices for the disposal of research chemicals and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
Immediate Safety and Handling
Prior to any handling of this compound, it is imperative to don appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations of the compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
Quantitative Data Summary
For safe handling and solution preparation, refer to the following properties of this compound.
| Property | Value | Source |
| Molecular Formula | C57H75N9O9S | [1] |
| Molecular Weight | 1062.32 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (100 mg/mL or 94.13 mM); sonication is recommended. | [1] |
| Storage (Powder) | -20°C for up to 3 years. | [2] |
| Storage (in Solvent) | -80°C for up to 1 year. | [3] |
Step-by-Step Disposal Protocol
This protocol outlines a general procedure for the safe disposal of small quantities of this compound.
Step 1: Waste Identification and Classification
Since the specific hazards of this compound are not fully characterized without an SDS, it must be treated as hazardous waste. Do not dispose of this compound, or any solutions containing it, down the drain or in regular trash.
Step 2: Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container.
Step 3: Labeling of Waste Containers
Properly label all waste containers with the following information:[6]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The concentration of this compound in the solution.
-
A clear indication of the solvent used (e.g., "DMSO solution").
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
Indicate "Hazards Not Fully Known."
Step 4: Storage of Waste
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to capture any potential leaks.
Step 5: Scheduling Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Be prepared to provide them with all the information you have about the compound.
Experimental Protocol: In Vitro Cell Proliferation Assay
To assess the anti-proliferative effects of this compound on cancer cells harboring the KRASG12V mutation, a standard cell viability assay can be employed.
Materials:
-
KRASG12V mutant cancer cell line (e.g., NCI-H441)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the KRASG12V mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
This compound Signaling Pathway
This compound is a mutant-selective tri-complex inhibitor that targets the GTP-bound (ON) state of RASG12V.[3] It functions by non-covalently binding to cyclophilin A (CypA), creating a new molecular surface that then engages RASG12V(ON) to form a high-affinity tri-complex. This sterically hinders the binding of RAS to its downstream effectors, thereby inhibiting the RAS-MAPK signaling pathway and leading to reduced cell proliferation and apoptosis in KRASG12V mutant cancer cells.[2][3]
Caption: this compound forms a tri-complex with CypA and RASG12V(ON), inhibiting downstream signaling.
References
- 1. RMC5127_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
